molecular formula C20H23BN2O4S B1532197 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866545-91-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532197
Key on ui cas rn: 866545-91-7
M. Wt: 398.3 g/mol
InChI Key: NXAUWIGLTZPZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987454B2

Procedure details

A solution of 4 (0.36 g, 0.09 mmol), 10 (0.028 g, 0.108 mmol), 2.0M Na2CO3 (0.108ml, 0.271 mmol) and catalytic PdCl2(PPh3)2 in 1 ml of DMSO was heated in the microwave at 160° C. for 5 minutes resulting in conversion to tosyl protected product by LC/MS (M+1)=456. NaOtBu (0.026 g, 0.271 mmol) was added to the reaction and it was heated in the microwave for 5 minutes at 160° C. resulting in complete conversion to product 11. The reaction was filtered and purified by preparative HPLC giving 0.0032 g of 11 as a white solid in 11% yield.
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.028 g
Type
reactant
Reaction Step One
Quantity
0.108 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[C:17]3[C:12](=[N:13][CH:14]=[CH:15][CH:16]=3)[N:11](S(C3C=CC(C)=CC=3)(=O)=O)[CH:10]=2)O1.[CH2:29]([NH:36][C:37]1[CH:42]=[CH:41][N:40]=[C:39](Cl)[N:38]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C([O-])([O-])=O.[Na+].[Na+].CC([O-])(C)C.[Na+]>CS(C)=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:29]([NH:36][C:37]1[CH:42]=[CH:41][N:40]=[C:39]([C:9]2[C:17]3[C:12](=[N:13][CH:14]=[CH:15][CH:16]=3)[NH:11][CH:10]=2)[N:38]=1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:2.3.4,5.6,^1:62,81|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=C(C=C2)C)C
Name
Quantity
0.028 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC(=NC=C1)Cl
Name
Quantity
0.108 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0.026 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in conversion to tosyl protected product by LC/MS (M+1)=456

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC(=NC=C1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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